molecular formula C6H3Cl2NO2 B1317245 5,6-Dichloropicolinic acid CAS No. 88912-24-7

5,6-Dichloropicolinic acid

Cat. No.: B1317245
CAS No.: 88912-24-7
M. Wt: 192 g/mol
InChI Key: QOJNAEPFSUYAFL-UHFFFAOYSA-N
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Description

5,6-Dichloropicolinic acid: is a chemical compound with the molecular formula C6H3Cl2NO2 . It is a derivative of picolinic acid, where two chlorine atoms are substituted at the 5th and 6th positions of the pyridine ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5,6-Dichloropicolinic acid can be synthesized through several methods. One common method involves the reaction of 3,5,6-trichloro-4-hydrazino picolinic acid with a basic reagent, followed by acidification with a mineral acid . Another method includes the acid hydrolysis of 3,6-dichloro-2-(trichloromethyl)-pyridine .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 5,6-Dichloropicolinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions can yield partially dechlorinated products, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

5,6-Dichloropicolinic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 3,5,6-Trichloropicolinic acid
  • 3,5-Dichloropicolinic acid
  • 2,6-Dichloropicolinic acid

Comparison: 5,6-Dichloropicolinic acid is unique due to the specific positioning of chlorine atoms on the pyridine ring. This positioning influences its chemical reactivity and biological activity. Compared to 3,5,6-Trichloropicolinic acid, this compound has fewer chlorine atoms, which can affect its reduction and substitution reactions . Additionally, the specific arrangement of chlorine atoms can impact its interaction with biological targets and its effectiveness as a plant growth regulator .

Properties

IUPAC Name

5,6-dichloropyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2NO2/c7-3-1-2-4(6(10)11)9-5(3)8/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOJNAEPFSUYAFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30534141
Record name 5,6-Dichloropyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30534141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88912-24-7
Record name 5,6-Dichloropyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30534141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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